cis-N,N-Dimethylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide
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Overview
Description
cis-N,N-Dimethylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a bicyclic compound featuring a hexahydropyrrolo[3,4-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-N,N-Dimethylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide typically involves a multi-step process. One common method starts with the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction proceeds through a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize the efficiency of the cyclization process. The use of continuous flow reactors can also enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: cis-N,N-Dimethylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amide or pyrrole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
cis-N,N-Dimethylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Medicine: Explored for its activity as an agonist of serotonin receptors and antagonist of integrin VLA-4.
Industry: Utilized in the development of optoelectronic materials and pigments.
Mechanism of Action
The mechanism of action of cis-N,N-Dimethylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of protein methyltransferases, it binds to the active site of the enzyme, preventing the transfer of methyl groups to substrate proteins. This inhibition can modulate gene expression and protein function, impacting various biological pathways .
Comparison with Similar Compounds
- N,N-Dimethylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide (trans isomer)
- Hexahydropyrrolo[3,4-b]pyrrole derivatives with different substituents
Comparison: cis-N,N-Dimethylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is unique due to its specific cis configuration, which can influence its biological activity and chemical reactivity. Compared to its trans isomer, the cis configuration may result in different binding affinities and selectivities for biological targets. Additionally, variations in substituents on the hexahydropyrrolo[3,4-b]pyrrole core can significantly alter the compound’s properties, making the cis isomer particularly valuable for certain applications .
Properties
IUPAC Name |
(3aS,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-11(2)9(13)12-4-3-7-5-10-6-8(7)12/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSGDZSPSUGIOL-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2C1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CC[C@@H]2[C@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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